N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazinone ring, a sulfonamide group, and a propionamide moiety
Properties
IUPAC Name |
N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-2-14(20)18-12-5-7-13(8-6-12)24(22,23)17-10-11-19-15(21)4-3-9-16-19/h3-9,17H,2,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAVQSVAVYNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone intermediate, which is then reacted with an appropriate sulfonamide and propionamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazinone ring may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridazinone derivatives, such as:
- N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Uniqueness
What sets N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly in relation to its anti-inflammatory and anticancer properties, based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a pyridazine ring, a sulfamoyl group, and a phenyl moiety, which contribute to its biological interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyridazine structure. For instance, derivatives of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have shown significant inhibitory effects on carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are crucial in inflammatory pathways.
Table 1: Inhibition Constants for Pyridazine Derivatives
| Compound | Target Enzyme | Inhibition Constant (nM) |
|---|---|---|
| 4a | hCA I | 106.4 |
| 4b | hCA IX | 5.3 |
| 4c | COX-2 | 18.4 |
These findings suggest that the incorporation of the sulfamoyl group enhances binding affinity to these enzymes, potentially leading to effective anti-inflammatory therapies .
2. Anticancer Activity
The compound's anticancer properties have been evaluated through various assays against multiple cancer cell lines. Notably, it has been shown to inhibit cell proliferation in colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cell lines.
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.5 | Disruption of microtubule dynamics |
| M21 | 0.7 | Induction of apoptosis via caspase activation |
| MCF7 | 0.6 | Cell cycle arrest at G2/M phase |
The compound's mechanism includes binding to the colchicine site on β-tubulin, leading to microtubule disruption and subsequent cell death .
Case Studies
A case study involving the administration of the compound in a murine model demonstrated significant tumor regression when combined with standard chemotherapy agents like cisplatin. The study emphasized the compound's role as a sensitizer, enhancing the efficacy of existing treatments.
Case Study Summary:
- Model: Murine xenograft model using human cancer cells.
- Treatment: Combination therapy with cisplatin and this compound.
- Outcome: Tumor size reduction by approximately 60% compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide, and how can purity be optimized?
- Methodology : The compound's synthesis likely involves sequential sulfamoylation and amidation. For example:
Sulfamoylation : React 4-aminophenylpropionamide with 2-(6-oxopyridazin-1(6H)-yl)ethyl sulfamoyl chloride under basic conditions (e.g., triethylamine in DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Characterization : Confirm structure via -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and -NMR (e.g., carbonyl signals at ~170 ppm) .
Q. How should researchers validate the structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm, pyridazinone C=O at ~1680 cm) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., calculated via molecular formula ) to detect impurities .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Methodology :
- Target Selection : Prioritize enzymes with known sulfonamide/pyridazinone interactions (e.g., carbonic anhydrase, kinase families).
- SAR Design : Synthesize analogs with modifications to the pyridazinone ring (e.g., substituents at C-3/C-5) or sulfamoyl linker (e.g., alkyl chain length) .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity () with binding affinity to active sites .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and functional cellular assays (e.g., ATP depletion in viability tests) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and confirm significance () .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADME Modeling : Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Metabolic Stability : Simulate phase I/II metabolism via GLORYx to identify vulnerable sites (e.g., pyridazinone ring oxidation) .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
- Methodology :
- Dose Range : Test 0.1–100 µM in triplicate (e.g., MTT assay on HEK293 or HeLa cells).
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
- EC Calculation : Fit data to a four-parameter logistic model using GraphPad Prism .
Q. What techniques are recommended for studying the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Oxidative Stability : Expose to (0.3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
